molecular formula C25H38N4O2 B11938743 N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide CAS No. 881839-93-6

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide

Cat. No.: B11938743
CAS No.: 881839-93-6
M. Wt: 426.6 g/mol
InChI Key: SWXGTGNHWCECMP-TURZUDJPSA-N
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Description

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that features an indole moiety, a hydrazone linkage, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves the reaction of indole-3-carboxaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then reacted with a tetradecanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated aliphatic chains.

Scientific Research Applications

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as surfactants or polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological molecules, affecting their function. The long aliphatic chain can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • N-(2-Hydroxy-2-(1H-Indol-3-yl)ethyl)acetamide
  • (Z)-N’((1H-Indol-3-yl)methylene)nicotinohydrazide

Uniqueness

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to its combination of an indole moiety, a hydrazone linkage, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.

Properties

CAS No.

881839-93-6

Molecular Formula

C25H38N4O2

Molecular Weight

426.6 g/mol

IUPAC Name

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C25H38N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(30)27-20-25(31)29-28-19-21-18-26-23-16-14-13-15-22(21)23/h13-16,18-19,26H,2-12,17,20H2,1H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

SWXGTGNHWCECMP-TURZUDJPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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